- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,

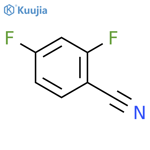

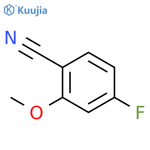

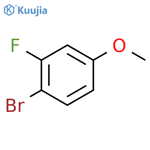

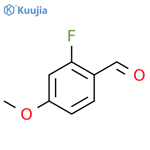

Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

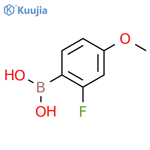

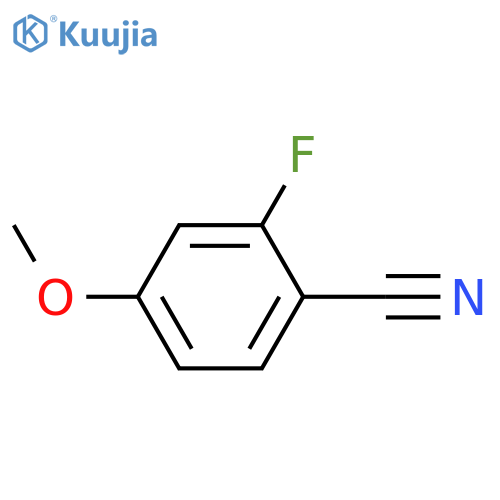

2-Fluoro-4-methoxybenzonitrile은 유기 합성에서 중요한 중간체로 활용되는 화합물입니다. 이 화합물은 플루오린(F)과 메톡시(OCH₃) 기능기가 결합된 벤조니트릴 구조를 가지고 있어, 높은 반응성과 선택성을 보입니다. 특히 의약품 및 농약 개발에서 핵심적인 역할을 하며, 다양한 유기 반응에서 반응물로 사용됩니다. 화학적 안정성이 우수하고, 합성 과정에서 높은 수율을 제공하는 것이 특징입니다. 또한, 특정 표적 분자와의 상호작용을 통해 생리활성 물질 설계에 유용하게 적용될 수 있습니다.

94610-82-9 structure

상품 이름:2-Fluoro-4-methoxybenzonitrile

2-Fluoro-4-methoxybenzonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Fluoro-4-methoxybenzonitrile

- 3-Fluoro-4-cyanoanisole

- 2-fluoro-4-methoxybenzenecarbonitrile

- 2-Fluoro-4-methoxy-benzonitrile

- 3-Fluor-4-cyano-anisol

- 4-Cyano-3-fluoroanisole

- 4-methoxy-2-fluorobenzonitrile

- benzonitrile,2-fluoro-4-methoxy

- fluoro-4-methoxy-benzonitrile

- benzonitrile, 2-fluoro-4-methoxy-

- 3-FLUORO-4-CYANO ANISOLE

- 3-FLUORO-4-CYANO ANISOL

- PubChem4783

- KSC494M1T

- 2-fluor-4-methoxybenzonitrile

- HWKUZTFIZATJPM-UHFFFAOYSA-N

- WT445

- SBB055495

- WT220

- 2-Fluoro-4-methoxybenzonitrile (ACI)

- FS-1326

- CS-W008288

- SY103944

- Z1160930711

- EN300-106135

- DB-008199

- AC-4076

- 94610-82-9

- DTXSID20348678

- MFCD00509374

- DTXCID00299750

- AKOS006343216

- SCHEMBL2539990

-

- MDL: MFCD00509374

- 인치: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3

- InChIKey: HWKUZTFIZATJPM-UHFFFAOYSA-N

- 미소: N#CC1C(F)=CC(OC)=CC=1

계산된 속성

- 정밀분자량: 151.04300

- 동위원소 질량: 151.043

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 174

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 1.7

- 토폴로지 분자 극성 표면적: 33

- 표면전하: 0

실험적 성질

- 색과 성상: White to Yellow Solid

- 밀도: 1.18

- 융해점: 62-65°C

- 비등점: 233.9°Cat760mmHg

- 플래시 포인트: 95.3°C

- 굴절률: 1.505

- PSA: 33.02000

- LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H331,H302,H312,H315,H319,H335

-

경고성 성명:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 위험물 운송번호:UN 3276

- 위험 범주 코드: 20/21/22-36/37/38

- 보안 지침: S23; S36/37/39

-

위험물 표지:

- 위험 등급:6.1

- 위험 용어:R20/21/22

- 저장 조건:Store at room temperature

- 패키지 그룹:III

2-Fluoro-4-methoxybenzonitrile 세관 데이터

- 세관 번호:2926909090

- 세관 데이터:

?? ?? ??:

2926909090개요:

2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

2-Fluoro-4-methoxybenzonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 24124-5/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 5g |

$123 | 2023-09-18 | |

| AstaTech | 24124-25/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 25/G |

$204 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

¥1248.0 | 2023-09-07 | |

| Enamine | EN300-106135-5.0g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 5g |

$40.0 | 2023-05-03 | |

| Enamine | EN300-106135-0.1g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D403743-1kg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1kg |

$3600 | 2024-06-05 | |

| Apollo Scientific | PC1358-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 98% | 5g |

£18.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1g |

¥105.30 | 2022-01-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 200mg |

¥27.00 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

437.0CNY | 2021-07-05 |

2-Fluoro-4-methoxybenzonitrile 합성 방법

합성 방법 1

반응 조건

참조

합성 방법 2

반응 조건

1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C

참조

- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols, Tetrahedron Letters, 2009, 50(27), 3776-3779

합성 방법 3

반응 조건

1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt

참조

- Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis, Journal of the American Chemical Society, 2017, 139(8), 2880-2883

합성 방법 4

반응 조건

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles, ChemRxiv, 2021, 1, 1-14

합성 방법 5

반응 조건

참조

- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

합성 방법 6

반응 조건

1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene

참조

- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor, 2006, , ,

합성 방법 7

반응 조건

참조

- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, Helvetica Chimica Acta, 1984, 67(6), 1572-9

합성 방법 8

반응 조건

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles, Journal of the American Chemical Society, 2021, 143(27), 10422-10428

합성 방법 9

반응 조건

1.1 Solvents: Methanol

참조

- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,

합성 방법 10

반응 조건

1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide

참조

- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,

합성 방법 11

반응 조건

1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C

1.2 Solvents: Dimethylformamide ; overnight, reflux

1.2 Solvents: Dimethylformamide ; overnight, reflux

참조

- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,

합성 방법 12

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt

참조

- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt

참조

- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건

참조

- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt

참조

- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

합성 방법 16

반응 조건

1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C

참조

- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes, Asian Journal of Organic Chemistry, 2023, 12(6),

합성 방법 17

반응 조건

참조

- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건

1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C

참조

- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions, Green Chemistry, 2022, 24(7), 2853-2858

합성 방법 19

반응 조건

1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min

1.2 24 h, 35 °C

1.2 24 h, 35 °C

참조

- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362

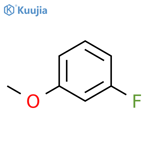

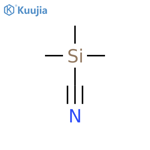

2-Fluoro-4-methoxybenzonitrile Raw materials

- 2,4-Difluorobenzonitrile

- 1-fluoro-3-methoxybenzene

- 1-bromo-2-fluoro-4-methoxy-benzene

- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester

- Benzaldehyde, 2-fluoro-4-methoxy-, oxime

- (2-fluoro-4-methoxyphenyl)boronic acid

- 2-Fluoro-1,4-dimethoxybenzene

- 4-Methoxy-2-nitrobenzonitrile

- 2-Fluoro-4-methoxybenzamide

- trimethylsilanecarbonitrile

- 2-Fluoro-4-methoxybenzaldehyde

- 2-Fluoro-4-hydroxybenzonitrile

2-Fluoro-4-methoxybenzonitrile Preparation Products

2-Fluoro-4-methoxybenzonitrile 관련 문헌

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

94610-82-9 (2-Fluoro-4-methoxybenzonitrile) 관련 제품

- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)

- 127667-01-0(2-Fluoro-5-methoxybenzonitrile)

- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)

- 119396-88-2(2-Fluoro-4,5-dimethoxybenzonitrile)

- 20290-75-9(Stearidonic Acid)

- 1249616-29-2(2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine)

- 73594-43-1(3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride)

- 1806880-78-3(2-(Aminomethyl)-6-(difluoromethyl)-4-hydroxypyridine-3-carboxaldehyde)

- 1806810-99-0(6-Bromo-2,4-diamino-3-(difluoromethyl)pyridine)

- 1504957-58-7(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

순결:99%/99%

재다:25g/100g

가격 ($):222.0/649.0